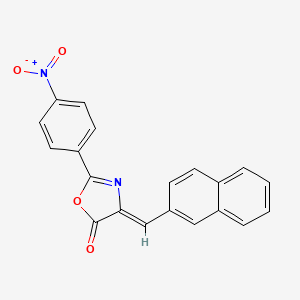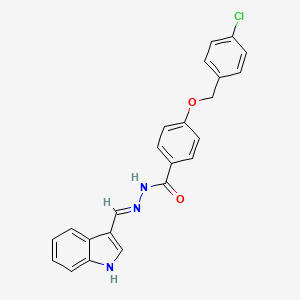![molecular formula C33H22N6O3 B11562611 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 339226-69-6](/img/structure/B11562611.png)
1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione core . Industrial production methods may involve the use of advanced catalytic systems to enhance the yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes . For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds to 1,3-Dioxo-2-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-N-{4-[(1Z)-2-phenyldiazen-1-YL]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide include other isoindole derivatives and phthalimides . These compounds share structural similarities but may differ in their biological activities and applications. For instance, phthalimides are known for their use in the synthesis of various pharmaceuticals and agrochemicals .
Properties
CAS No. |
339226-69-6 |
|---|---|
Molecular Formula |
C33H22N6O3 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1,3-dioxo-N,2-bis(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C33H22N6O3/c40-31(34-23-12-14-26(15-13-23)37-35-24-7-3-1-4-8-24)22-11-20-29-30(21-22)33(42)39(32(29)41)28-18-16-27(17-19-28)38-36-25-9-5-2-6-10-25/h1-21H,(H,34,40) |
InChI Key |
QNIDCWZARYIPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11562530.png)
![3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide](/img/structure/B11562533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11562535.png)
![(1S,2R,3aR)-2-(2-methoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11562543.png)
![(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate](/img/structure/B11562548.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11562556.png)
![4-bromo-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562565.png)
![6-Amino-3-methyl-4-(4-nitrothiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11562573.png)

![3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11562589.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]naphthalene-1-carboxamide](/img/structure/B11562590.png)
![(3Z)-N-(4-chloro-2-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11562597.png)

![2-[(2,4-Dichlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11562619.png)
